molecular formula C20H22N2O6S B2863273 Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate CAS No. 1008039-66-4

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate

Cat. No. B2863273
CAS RN: 1008039-66-4
M. Wt: 418.46
InChI Key: UHDPCTXQXPNTOC-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPB is a prolyl oligopeptidase inhibitor that has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its role in organic synthesis and the influence of base strength on cyclization outcomes (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Process Optimization

In another study, Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, underwent optimization for its synthesis process. This optimization included adjustments to reaction conditions such as molar ratio, reaction time, and temperature, leading to significant improvements in yield and efficiency, demonstrating the compound's utility in pharmaceutical synthesis (Xu, Guo, Li, & Liu, 2018).

Photopolymerization Applications

A study introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, designed for use in photoinitiated polymerization. This compound, through its UV irradiation-induced decomposition, demonstrates potential applications in the development of novel photopolymerization processes, with implications for materials science and engineering (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Agricultural Chemical Research

Methyl 4-hydroxy-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate, a metabolite of metsulfuron methyl in wheat and barley, highlights the compound's relevance in studying pesticide metabolism and its environmental impact, offering insights into the degradation pathways and persistence of such compounds in agricultural settings (Anderson, Priester, & Shalaby, 1989).

Materials Science and Photodegradation

Research into the photolysis of tribenuron-methyl, a related sulfonylurea herbicide, on various surfaces (glass, soil, plant) identifies photoproducts and investigates the kinetics of photodegradation. This study is pertinent for understanding the environmental fate of sulfonylurea herbicides and designing compounds with favorable degradation profiles for agricultural use (Bhattacharjeel & Dureja, 2002).

properties

IUPAC Name

methyl 4-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPCTXQXPNTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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